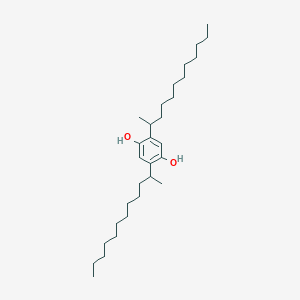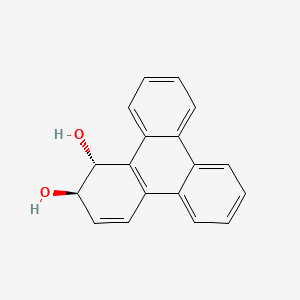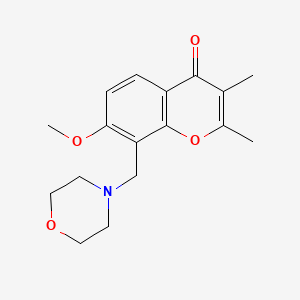
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the ethoxycarbonyl group: This step involves the reaction of the bicyclic core with ethyl chloroformate under basic conditions.
Attachment of the p-toluoyl group: This is done via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The ethoxycarbonyl and p-toluoyl groups play a crucial role in its binding affinity and specificity. The bicyclic structure provides stability and rigidity, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane: Unique due to its specific substituents and bicyclic structure.
Other diazabicyclo compounds: Similar core structure but different substituents.
Ethoxycarbonyl derivatives: Similar functional group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with ethoxycarbonyl and p-toluoyl groups, which confer specific chemical and biological properties.
Propiedades
| 57269-19-9 | |
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(7-methyl-2,7-diazabicyclo[3.2.1]octane-2-carbonyl)phenyl]acetate |
InChI |
InChI=1S/C18H24N2O3/c1-3-23-17(21)11-13-4-6-15(7-5-13)18(22)20-9-8-14-10-16(20)19(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |
Clave InChI |
BRHCJSYLVUWFLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)C(=O)N2CCC3CC2N(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)


